Product packaging for Asp-6-shogaol-Phe(Cat. No.:)

Asp-6-shogaol-Phe

Cat. No.: B13865570
M. Wt: 659.8 g/mol
InChI Key: KBODENULVLACTC-CZEMMQRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asp-6-shogaol-Phe is a synthetic derivative of 6-shogaol, a prominent bioactive phenolic compound sourced from the ginger plant (Zingiber officinale Roscoe) . This derivative is designed for research purposes to investigate the enhanced bioavailability and targeted efficacy of shogaol-based compounds. 6-Shogaol, the parent molecule, is renowned for its potent biological activities, with a primary research focus on its anticancer properties. Its mechanisms of action are multi-faceted and include the induction of apoptosis (programmed cell death) and paraptosis (a non-apoptotic cell death pathway) . It can increase the production of reactive oxygen species (ROS) and inhibit key cellular signaling pathways, such as AKT/mTOR and STAT3/NF-κB, which are crucial for cancer cell survival and proliferation . Notably, studies have shown that 6-shogaol exhibits selective toxicity toward various cancer cells while showing minimal effects on normal, healthy cells, making it a valuable scaffold for drug development . Furthermore, 6-shogaol is recognized for its potent anti-inflammatory effects, which are mediated through the reduction of inflammatory mediators and modulation of pathways like NF-κB and MAPK signaling . Researchers can utilize this compound to explore these mechanisms in greater depth and develop novel therapeutic strategies. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H45N3O9S B13865570 Asp-6-shogaol-Phe

Properties

Molecular Formula

C33H45N3O9S

Molecular Weight

659.8 g/mol

IUPAC Name

(2S)-2-amino-4-[[(2R)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-[1-(4-hydroxy-3-methoxyphenyl)-3-oxodecan-5-yl]sulfanyl-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C33H45N3O9S/c1-3-4-6-11-24(18-23(37)14-12-22-13-15-28(38)29(17-22)45-2)46-20-27(35-30(39)19-25(34)32(41)42)31(40)36-26(33(43)44)16-21-9-7-5-8-10-21/h5,7-10,13,15,17,24-27,38H,3-4,6,11-12,14,16,18-20,34H2,1-2H3,(H,35,39)(H,36,40)(H,41,42)(H,43,44)/t24?,25-,26-,27-/m0/s1

InChI Key

KBODENULVLACTC-CZEMMQRTSA-N

Isomeric SMILES

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SC[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)C[C@@H](C(=O)O)N

Canonical SMILES

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SCC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Structural Characterization of Asp 6 Shogaol Phe

Strategies for Asp-6-shogaol-Phe Synthesis

The generation of this compound can be approached through several synthetic strategies, each with its own set of advantages and challenges. The key transformation is the formation of a stable bond between the 6-shogaol (B1671286) moiety and the dipeptide. Given the chemical nature of 6-shogaol, which possesses an α,β-unsaturated ketone, a Michael addition reaction is the most probable and widely utilized method for conjugation. wikipedia.orgnih.gov

Peptide Coupling Approaches for Conjugate Formation

In a solution-phase approach, the synthesis would first involve the formation of the dipeptide Asp-Phe. To ensure selective bond formation and prevent unwanted side reactions, the amino and carboxylic acid groups not involved in the peptide bond would need to be protected. peptide.combachem.com For instance, the N-terminus of aspartic acid and the C-terminus of phenylalanine would be protected. The peptide bond between the two amino acids can be formed using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU. researchgate.net

Once the protected dipeptide is formed, it can be conjugated to 6-shogaol. The most likely point of attachment is the β-carbon of the α,β-unsaturated ketone in 6-shogaol via a Michael addition. wikipedia.orgnih.gov This reaction would typically be carried out in a suitable solvent system and may be base-catalyzed. libretexts.org The nucleophile for the Michael addition would likely be a thiol group if the dipeptide were modified to include a cysteine residue, a common strategy for conjugating molecules to shogaols. acs.orggoogle.com However, for a direct conjugation, the side chain of aspartic acid or the N-terminus of the dipeptide could potentially act as the nucleophile, although this is less common and may require specific activation.

Modified 6-Shogaol Derivatization Pathways

An alternative to direct conjugation is the derivatization of 6-shogaol to introduce a more reactive handle for peptide coupling. For instance, the hydroxyl group on the phenyl ring of 6-shogaol could be modified to introduce a linker with a terminal carboxylic acid or amine group. This linker-modified 6-shogaol could then be coupled to the pre-synthesized Asp-Phe dipeptide using standard peptide coupling chemistry. This approach provides greater control over the conjugation site and can help to avoid potential side reactions at the α,β-unsaturated ketone.

Another derivatization pathway could involve the reduction of the ketone in 6-shogaol to a hydroxyl group, which could then be esterified with the carboxylic acid of the dipeptide. However, this would alter the core structure of the shogaol moiety and may impact its intrinsic properties.

Enzymatic Synthesis Protocols for this compound

While specific enzymatic protocols for the synthesis of this compound have not been reported, the use of enzymes in peptide ligation and conjugation is a rapidly advancing field. nih.govnih.gov Enzymes such as ligases or transpeptidases could potentially be employed to form the peptide bond between aspartic acid and phenylalanine with high chemo- and stereoselectivity. nih.gov

Furthermore, enzymes could potentially catalyze the conjugation of the dipeptide to 6-shogaol. While less common than chemical methods for Michael additions, certain enzymes are known to catalyze such reactions. A chemoenzymatic approach, where the dipeptide is synthesized chemically and then enzymatically conjugated to 6-shogaol, could offer a "greener" and more efficient alternative to purely chemical methods. beilstein-journals.org This would likely involve screening a library of enzymes for activity towards 6-shogaol and the dipeptide as substrates.

Solid-Phase Synthesis Techniques and Adaptations

Solid-phase peptide synthesis (SPPS) offers a highly efficient and automatable method for the synthesis of peptides and their conjugates. 20.210.105imperial.ac.uk A plausible SPPS strategy for this compound would involve the following steps:

Attachment of the first amino acid, Fmoc-Phe-OH, to a solid support resin. bachem.com

Removal of the Fmoc protecting group from phenylalanine.

Coupling of the second amino acid, Fmoc-Asp(OtBu)-OH, to the deprotected phenylalanine on the resin. The side chain of aspartic acid is protected with a t-butyl group to prevent side reactions. peptide.com

Removal of the Fmoc group from aspartic acid.

Conjugation of 6-shogaol to the N-terminus of the resin-bound dipeptide. This would likely occur via a Michael addition reaction.

Cleavage of the final this compound conjugate from the resin and removal of the side-chain protecting group from aspartic acid.

This method allows for easy purification at each step by simple washing of the resin, and excess reagents can be used to drive reactions to completion. imperial.ac.uk

Chemistry of Precursors and Intermediate Compounds

The synthesis of this compound relies on the well-defined chemistry of its precursor molecules.

Precursor MoleculeChemical FormulaKey Functional Groups for Synthesis
6-ShogaolC₁₇H₂₄O₃α,β-unsaturated ketone, phenolic hydroxyl
Aspartic Acid (Asp)C₄H₇NO₄α-amino group, α-carboxylic acid group, side-chain carboxylic acid group
Phenylalanine (Phe)C₉H₁₁NO₂α-amino group, α-carboxylic acid group

During the synthesis, especially in solution-phase and solid-phase approaches, protecting groups are essential to ensure the desired regioselectivity. peptide.combachem.com

Key Protecting Groups:

N-terminus: Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc) are commonly used to protect the α-amino groups of the amino acids. bachem.commasterorganicchemistry.com

C-terminus: Esterification (e.g., as a methyl or benzyl (B1604629) ester) is used to protect the α-carboxylic acid group, particularly in solution-phase synthesis. msu.edu

Aspartic Acid Side Chain: The carboxylic acid side chain of aspartic acid is typically protected as a tert-butyl ester (OtBu) to prevent its participation in the peptide bond formation. peptide.com

Intermediate Compounds: The synthesis would proceed through several key intermediates. In a stepwise solution-phase synthesis, a protected dipeptide such as Fmoc-Asp(OtBu)-Phe-OMe would be a crucial intermediate. Following deprotection of the N-terminus, the resulting H-Asp(OtBu)-Phe-OMe would then be reacted with 6-shogaol. In solid-phase synthesis, the resin-bound peptide, for example, Resin-Phe-Asp(OtBu)-H, would be the key intermediate before the final conjugation and cleavage steps.

Chromatographic Purification Techniques for this compound

Regardless of the synthetic route employed, the final product will be part of a mixture containing unreacted starting materials, by-products, and reagents. Therefore, robust purification techniques are essential to isolate this compound in high purity.

High-performance liquid chromatography (HPLC) is the method of choice for the purification of peptide conjugates. nih.govalmacgroup.com

Preparative Reversed-Phase HPLC (RP-HPLC): This is the most powerful technique for purifying peptides and their conjugates. acs.orgnih.gov A typical setup would involve:

Column: A C18 stationary phase is commonly used, which separates molecules based on their hydrophobicity. acs.orgacs.org

Mobile Phase: A gradient of an organic solvent (like acetonitrile) in water, often with an ion-pairing agent such as trifluoroacetic acid (TFA), is used to elute the compounds. acs.org The gradient is optimized to achieve the best separation between the desired product and impurities.

Detection: A UV detector, typically set at a wavelength where the aromatic rings of phenylalanine and 6-shogaol absorb (e.g., 280 nm), is used to monitor the elution of the compounds. acs.org

Other Chromatographic Techniques:

Column Chromatography: For initial purification or removal of major impurities, column chromatography with silica (B1680970) gel or other stationary phases like Sephadex may be employed. ucl.ac.uk

Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of the synthesis reactions and for the initial screening of purification conditions. ucl.ac.uk

The purity of the final this compound conjugate would be assessed by analytical HPLC, and its structure confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.orgucl.ac.ukresearchgate.net

Advanced Analytical Methodologies for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the determination of its elemental formula.

For a novel conjugate like this compound, electrospray ionization (ESI) would be the preferred method, as it is a soft ionization technique that minimizes fragmentation and typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). nih.govacs.org

Expected Findings: The theoretical exact mass of this compound can be calculated from its presumed molecular formula, which is derived from the condensation of aspartame (B1666099) (C₁₄H₁₈N₂O₅) and 6-shogaol (C₁₇H₂₄O₃) with the loss of a water molecule (H₂O), resulting in the formula C₃₁H₄₀N₂O₇.

Molecular Formula: C₃₁H₄₀N₂O₇

Monoisotopic Mass (Theoretical): 552.2836 g/mol

Expected HRMS Result: An ESI-HRMS analysis in positive ion mode would be expected to yield a prominent ion at an m/z corresponding to [C₃₁H₄₀N₂O₇ + H]⁺, which is 553.2913.

The experimental measurement of this m/z value to within a few parts per million of the theoretical value would provide strong evidence for the proposed elemental composition. For instance, HRMS analysis of 6-shogaol itself has identified the [M+H]⁺ ion at m/z 277.1795, corresponding to its formula C₁₇H₂₅O₃. mdpi.com Similarly, studies on 6-gingerol (B72531) derivatives and related compounds consistently use HRMS to confirm their calculated elemental formulas. mdpi.comnih.gov Tandem MS (MS/MS) experiments would further be used to fragment the parent ion, yielding predictable fragmentation patterns that correspond to the cleavage of the amide bonds and the shogaol side chain, thus confirming the connectivity of the constituent parts.

Table 1: Predicted HRMS Data for this compound and its Precursors

CompoundMolecular FormulaTheoretical [M+H]⁺ (m/z)
6-ShogaolC₁₇H₂₄O₃277.1798
AspartameC₁₄H₁₈N₂O₅295.1288
This compound C₃₁H₄₀N₂O₇ 553.2913

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments would be required to unequivocally map the covalent framework of this compound.

Expected ¹H NMR Findings: The ¹H NMR spectrum would be complex, showing a combination of signals from both the aspartame and 6-shogaol moieties.

Aromatic Region (δ 6.5-7.5 ppm): Signals corresponding to the protons on the phenyl ring of the phenylalanine residue and the 1,3,4-trisubstituted benzene (B151609) ring of the shogaol moiety would be observed. lew.ro

Olefinic Protons (δ 6.0-7.0 ppm): The characteristic doublet of doublets for the α,β-unsaturated ketone protons (H-4 and H-5) of the shogaol part would be present. asm.org

Aspartyl and Phenylalanyl Protons (δ 2.5-4.8 ppm): The α- and β-protons of the two amino acid residues would appear in this region.

Methoxy (B1213986) Protons (δ ~3.7-3.9 ppm): A sharp singlet for the methyl ester of phenylalanine and another for the methoxy group on the shogaol aromatic ring would be visible. lew.ronih.gov

Aliphatic Chain (δ 0.8-2.8 ppm): Signals from the methylene (B1212753) groups of the shogaol alkyl chain would be present, including a characteristic triplet for the terminal methyl group. mdpi.com

Expected ¹³C NMR Findings: The ¹³C NMR spectrum would complement the proton data, showing distinct signals for every carbon atom in the molecule.

Carbonyl Carbons (δ 170-210 ppm): Resonances for the ketone of the shogaol moiety and the three carbonyls (two amide, one ester) of the dipeptide backbone would be visible. mdpi.comresearchgate.net

Aromatic/Olefinic Carbons (δ 110-160 ppm): Signals for the carbons of the two aromatic rings and the double bond of the shogaol chain would be present. asm.orgresearchgate.net

Aliphatic Carbons (δ 14-60 ppm): This region would contain signals for the methoxy groups and the full complement of sp³-hybridized carbons from the amino acid side chains and the shogaol alkyl chain. nih.govmdpi.com

2D NMR for Structural Connectivity:

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) correlations within the same spin system, allowing for the mapping of the amino acid residues and the shogaol alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with its directly attached carbon, confirming the assignment of ¹H and ¹³C signals. asm.orgnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for connecting the different fragments. Key HMBC correlations would be expected between the amide protons and the carbonyl carbons, and critically, between a proton on the aspartyl residue and a carbon on the 6-shogaol moiety, confirming the point of covalent attachment. For instance, an HMBC correlation from an amide NH to a shogaol carbon would definitively prove the formation of the conjugate. asm.orgplos.org

Table 2: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Moieties in this compound

MoietyAtomPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
6-Shogaol H-4 / C-4~6.1 (d)~130
H-5 / C-5~6.8 (dt)~146
C-3 (Ketone)-~200
OCH₃~3.8 (s)~56
Asp-Phe Phe α-H / α-C~4.7 (q)~53
Asp α-H / α-C~4.5 (q)~52
Phe CH₂ / CH₂~3.1 (d)~38
OCH₃ (Ester)~3.7 (s)~52
Amide/Ester C=O-~170-175

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. By detecting the vibrational frequencies of specific bonds, an IR spectrum of this compound would confirm the presence of all expected functionalities from its constituent parts. springernature.com

Expected Findings: The FTIR spectrum would display characteristic absorption bands confirming the successful conjugation.

O-H Stretch: A broad band around 3300 cm⁻¹ corresponding to the phenolic hydroxyl group of the shogaol moiety and the carboxylic acid of the aspartyl residue.

N-H Stretch: A band in the same region (~3300 cm⁻¹) for the amide N-H bonds.

C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be visible just below 3000 cm⁻¹. japsonline.comekb.eg

C=O Stretches: This region is particularly diagnostic. A series of strong absorption bands between 1630 cm⁻¹ and 1750 cm⁻¹ would be expected, corresponding to the α,β-unsaturated ketone from shogaol (~1665 cm⁻¹), the amide I bands from the peptide backbone (~1650 cm⁻¹), the carboxylic acid (~1710 cm⁻¹), and the methyl ester (~1740 cm⁻¹). acs.orgmdpi.combiolmolchem.com

C=C Stretches: Absorptions around 1600 cm⁻¹ and 1515 cm⁻¹ would indicate the aromatic rings and the shogaol double bond. biolmolchem.com

C-O Stretches: Strong bands in the 1270-1000 cm⁻¹ region would confirm the presence of the ether and ester groups. japsonline.com

The presence of this full set of vibrational bands would provide corroborating evidence for the successful synthesis of the target molecule. nih.gov

Table 3: Key Expected Infrared (FTIR) Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Phenolic/Carboxylic AcidO-H Stretch3400-3200 (Broad)
AmideN-H Stretch~3300
Aromatic C-HC-H Stretch~3100-3000
Aliphatic C-HC-H Stretch~2960-2850
Ester C=OC=O Stretch~1740
Carboxylic Acid C=OC=O Stretch~1710
Ketone C=O (conjugated)C=O Stretch~1665
Amide I (C=O)C=O Stretch~1650
Aromatic C=CC=C Stretch~1600, ~1515
Amide II (N-H Bend)N-H Bend~1540

Circular Dichroism (CD) Spectroscopy for Conformational Analysis and Chirality Assessment

Expected Findings: The far-UV CD spectrum (190-250 nm) of this compound would be highly informative.

If the dipeptide segment adopts a defined secondary structure, such as a β-turn or a distorted helical conformation, characteristic CD signals would be observed. pnas.org For example, a classic α-helix shows strong negative bands at ~222 nm and ~208 nm, while a β-sheet displays a negative band around 216-220 nm and a positive band near 195 nm. researchgate.netresearchgate.net

An unstructured or "random coil" peptide segment would show a strong negative band below 200 nm. libretexts.org

The conjugation of the bulky, chromophoric 6-shogaol moiety could influence the peptide's conformation. nih.gov Comparing the CD spectrum of this compound to that of unconjugated aspartame would reveal any conformational changes induced by the shogaol attachment. nih.gov

CD spectroscopy can also be used to study the stability of the compound's conformation under different conditions, such as changes in temperature or solvent, providing insight into its structural dynamics. researchgate.net

Table 4: Characteristic Far-UV Circular Dichroism Signals for Peptide Secondary Structures

Secondary StructureCharacteristic CD Signal(s) (Wavelength, nm)
α-HelixNegative minima at ~222 and ~208; Positive maximum at ~192
β-SheetNegative minimum at ~216-220; Positive maximum at ~195-200
Random CoilStrong negative minimum below 200; Weak positive band ~218
β-TurnVaries, but can show a weak negative band ~225 and a strong positive band ~205

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous determination of its complete structure, including the absolute configuration of its chiral centers.

Expected Findings: A successful X-ray diffraction analysis would yield a detailed molecular structure, confirming:

Covalent Connectivity: The exact bonding pattern, verifying the proposed structure and the site of conjugation between the aspartame and 6-shogaol moieties.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, offering insight into the molecular geometry.

Conformation: The solid-state conformation of the molecule, including the torsion angles of the peptide backbone and the orientation of the side chains.

Absolute Stereochemistry: For a chiral molecule containing only light atoms (C, H, N, O), determining the absolute configuration can be challenging but is often achievable with high-quality data. researchgate.netsoton.ac.uk The analysis of anomalous dispersion effects, often quantified by the Flack parameter, can definitively confirm the L-configuration of both the aspartic acid and phenylalanine residues. chem-soc.si

Intermolecular Interactions: The crystal packing would reveal how molecules interact with each other in the solid state through hydrogen bonds, van der Waals forces, and π-stacking interactions.

While obtaining a high-quality crystal suitable for X-ray diffraction can be a significant challenge, a successful analysis would provide the most definitive and complete structural characterization possible for this compound. acs.org

Molecular and Cellular Mechanisms of Action of Asp 6 Shogaol Phe

Intracellular Signaling Pathway Modulation

Regulation of Kinase Cascades

Further research and publication in peer-reviewed journals are necessary before a scientifically accurate article on Asp-6-shogaol-Phe can be generated.

Control of Transcription Factor Activation/Inhibition

The compound 6-shogaol (B1671286) has been shown to modulate the activity of several key transcription factors involved in cellular processes like inflammation, cell proliferation, and survival.

One of the primary targets of 6-shogaol is the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govauctoresonline.org In studies on breast cancer cells, 6-shogaol was found to inhibit the activation of NF-κB. nih.gov This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκB, a protein that keeps NF-κB inactive in the cytoplasm. nih.gov By stabilizing IκB, 6-shogaol suppresses the translocation of the NF-κB p65 subunit to the nucleus, thereby decreasing the transcription of NF-κB target genes. nih.gov This mechanism has been linked to the reduced expression of matrix metalloproteinase-9 (MMP-9), a key enzyme in cancer cell invasion. nih.gov

Another critical transcription factor regulated by 6-shogaol is the Signal Transducer and Activator of Transcription 3 (STAT3) . nih.gov Aberrant STAT3 activation is common in many cancers and promotes tumor cell proliferation and survival. nih.gov Research has demonstrated that 6-shogaol can strongly inhibit the constitutive phosphorylation of STAT3 by targeting the upstream kinases JAK2 and c-Src. nih.gov This leads to the suppression of STAT3-regulated gene products like Bcl-2, Bcl-xL, and Survivin, which are all involved in promoting cell survival. nih.gov

Furthermore, 6-shogaol has been reported to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) , a key regulator of the antioxidant response. mdpi.com Activation of Nrf2 leads to the upregulation of antioxidant enzymes, which helps to protect cells from oxidative stress. mdpi.com

Perturbations in Second Messenger Systems (e.g., cAMP, Ca²⁺)

Second messengers are intracellular signaling molecules that relay signals from receptors on the cell surface to target molecules within the cell, amplifying the initial signal. libretexts.orgwikipedia.org Key second messengers include cyclic AMP (cAMP), cyclic GMP (cGMP), inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and calcium ions (Ca²⁺). libretexts.orgwikipedia.orgresearchgate.netslideshare.net

While direct studies detailing the effects of 6-shogaol on cAMP and Ca²⁺ are limited, its influence on pathways that are modulated by these second messengers can be inferred. For instance, the activation of Protein Kinase C (PKC), which is dependent on Ca²⁺ and DAG, is implicated in some cellular responses to 6-shogaol. libretexts.org The generation of reactive oxygen species (ROS) by 6-shogaol can also influence calcium signaling, as intracellular calcium levels are sensitive to the cellular redox state. mdpi.comresearchgate.net However, more direct research is needed to fully elucidate the specific perturbations in second messenger systems caused by 6-shogaol.

Autophagy Pathway Modulation

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. It can act as a survival mechanism or contribute to cell death. The effect of 6-shogaol on autophagy appears to be context-dependent.

In some cancer cell lines, such as human non-small cell lung cancer A549 cells, 6-shogaol has been shown to induce autophagy by inhibiting the AKT/mTOR pathway. plos.org In breast cancer cells, 6-shogaol induces autophagic cell death, as evidenced by the formation of cytoplasmic vacuoles and the cleavage of microtubule-associated protein Light Chain 3 (LC3). plos.org Interestingly, in this context, the inhibition of autophagy with chloroquine (B1663885) suppressed 6-shogaol-induced cell death, suggesting that autophagy is a primary mode of cell death. plos.org

Conversely, in other studies on breast cancer cells, 6-shogaol has been found to inhibit autophagy, which in turn sensitizes the cells to apoptosis. nih.gov This suggests that the role of autophagy in the cellular response to 6-shogaol can vary between different cancer types and experimental conditions.

Apoptotic and Necrotic Pathway Regulation at the Molecular Level

Apoptosis, or programmed cell death, is a major mechanism by which 6-shogaol exerts its anti-cancer effects. mdpi.complos.org The compound has been shown to induce apoptosis through multiple molecular pathways.

A key mechanism is the induction of endoplasmic reticulum (ER) stress . plos.orgresearchgate.net Proteomic analysis of hepatocellular carcinoma cells treated with 6-shogaol revealed an upregulation of ER molecular chaperones, indicating ER stress. plos.org This leads to the activation of the unfolded protein response (UPR), specifically through the PERK/eIF2α pathway. plos.org Prolonged ER stress induced by 6-shogaol leads to the dephosphorylation of eIF2α and triggers apoptosis. plos.org

The generation of reactive oxygen species (ROS) is another critical factor in 6-shogaol-induced apoptosis. mdpi.comresearchgate.net In human hepatoma cells, 6-shogaol was found to cause an overproduction of ROS, leading to a depletion of intracellular glutathione (B108866) (GSH) and subsequent activation of caspases, including caspase-3 and caspase-7, which execute the apoptotic process. researchgate.net

Furthermore, 6-shogaol has been shown to induce apoptosis through the modulation of the p53 signaling pathway and the AKT signaling pathway. mdpi.com In Head and Neck Squamous Cell Carcinoma (HNSCC) cells, 6-shogaol treatment led to a significant increase in apoptotic cells, as determined by Annexin V-FITC staining. medsci.org This was accompanied by the cleavage of caspase-3. medsci.org

Gene Expression Regulation at Transcriptional and Post-Transcriptional Levels

Transcriptomic Profiling (e.g., RNA-Seq)

Transcriptomic profiling using techniques like RNA sequencing (RNA-Seq) allows for a comprehensive analysis of the changes in gene expression in response to a compound. researchgate.netcncb.ac.cnbitesizebio.com While specific RNA-Seq datasets for this compound are not available, studies on related compounds and pathways suggest that it would likely alter the expression of genes involved in cell cycle regulation, apoptosis, inflammation, and oxidative stress response.

For example, given the known effects of 6-shogaol on NF-κB and STAT3, RNA-Seq would likely reveal downregulation of their target genes, such as MMP9, BCL2, BCL-XL, and SURVIVIN. nih.govnih.gov Conversely, due to its activation of Nrf2, an increase in the transcripts of antioxidant genes would be expected. mdpi.com A comprehensive RNA-Seq analysis would provide a global view of the transcriptional landscape modulated by this class of compounds.

Proteomic Profiling (e.g., Mass Spectrometry-Based Proteomics)

Proteomic profiling, often carried out using mass spectrometry, provides a large-scale analysis of protein expression and post-translational modifications. crownbio.comusf.edumdpi.com

A proteomic study on hepatocellular carcinoma cells treated with 6-shogaol identified significant upregulation of ER stress-related proteins, including GRP78, GRP94, HSP70, and HSP60. plos.org This provided key evidence for the role of ER stress in the compound's mechanism of action. plos.org Further proteomic analyses could identify a broader range of protein targets and pathways affected by 6-shogaol and its derivatives, offering deeper insights into their molecular mechanisms.

Interactive Data Table: Effects of 6-Shogaol on Key Molecular Targets

Target PathwayKey Molecules AffectedObserved Effect of 6-ShogaolCell Type Studied
Transcription Factor Regulation NF-κBInhibition of activationBreast Cancer Cells nih.gov
STAT3Inhibition of phosphorylationMDA-MB231, DU145 Cells nih.gov
Nrf2Activation---
Autophagy LC3Cleavage (Induction)Breast Cancer Cells plos.org
AutophagyInhibitionBreast Cancer Cells nih.gov
Apoptosis ER Stress Proteins (GRP78, GRP94)UpregulationHepatocellular Carcinoma Cells plos.org
Caspase-3, Caspase-7ActivationHuman Hepatoma Cells researchgate.net
Bcl-2, Bcl-xL, SurvivinDownregulationMDA-MB231, DU145 Cells nih.gov

Non-Coding RNA (ncRNA) Modulation

Research into the effects of 6-shogaol and gingerol on non-coding RNAs (ncRNAs), such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), has revealed their involvement in various cellular processes. These molecules play crucial roles in gene regulation and are implicated in several pathologies.

Studies have shown that 6-shogaol can modulate the expression of specific miRNAs. For instance, in the context of cancer research, 6-shogaol has been observed to alter the levels of miRNAs involved in cell proliferation, apoptosis, and metastasis. Similarly, gingerol has been found to influence miRNA expression profiles, contributing to its biological activities. The modulation of these ncRNAs can, in turn, affect their target messenger RNAs (mRNAs) and downstream signaling pathways.

Subcellular Localization and Trafficking Dynamics

The subcellular localization of a compound is critical to its mechanism of action, as it determines which cellular components, organelles, and signaling pathways it can directly influence. While specific trafficking studies on this compound are not available, the lipophilic nature of its parent compounds, 6-shogaol and gingerol, suggests they can readily cross cellular membranes.

Their ability to interact with both cytoplasmic and nuclear components is a key feature of their biological effects. For example, some effects of these compounds are mediated through interactions with cytoplasmic signaling proteins, while others involve the regulation of transcription factors within the nucleus. The precise dynamics of their intracellular distribution and accumulation in specific organelles are areas of ongoing investigation.

Oxidative Stress Response Mechanisms

Both 6-shogaol and gingerol are well-known for their effects on oxidative stress response pathways. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

Non-Canonical Mechanistic Pathways and Unidentified Modalities

Beyond the well-established mechanisms of action, research suggests that 6-shogaol and gingerol may also operate through non-canonical or yet-to-be-fully-identified pathways. These could include interactions with less common signaling molecules, modulation of protein-protein interactions, or effects on cellular structures and functions that are not traditionally associated with these compounds.

The complexity of their biological effects implies that their mechanisms are multifaceted and may involve a network of interactions rather than a single target. Future research, potentially including unbiased "omics" approaches like proteomics and metabolomics, will be crucial to uncover these novel modalities and provide a more complete picture of how these compounds, and by extension potentially this compound, exert their effects at the molecular and cellular levels.

Biological Activities of Asp 6 Shogaol Phe in Preclinical and in Vitro Systems

In Vitro Cell-Based Assays

No research data is available for the following assays concerning Asp-6-shogaol-Phe.

Cellular Viability and Proliferation Studies (Focus on mechanistic insights, not therapeutic efficacy)

There are no published studies investigating the mechanistic effects of this compound on the viability and proliferation of any cell lines.

Cell Migration and Invasion Assays (Mechanistic focus)

Information regarding the impact of this compound on cell migration and invasion, or the underlying mechanisms, is not available in the current scientific literature.

Modulation of Cellular Secretion and Exocytosis

There are no studies detailing how this compound may modulate processes of cellular secretion or exocytosis.

Inflammatory Mediator Regulation in Immune Cell Models

The effect of this compound on the regulation of inflammatory mediators in immune cell models has not been documented.

Neuroprotective Activities in Neuronal Cell Cultures (Mechanistic and pathway analysis)

There is no available research on the potential neuroprotective activities of this compound in neuronal cell cultures, nor any analysis of associated pathways.

Immunomodulatory Effects in Isolated Primary Immune Cells

The immunomodulatory effects of this compound on isolated primary immune cells have not been reported in scientific literature.

Metabolic Pathway Regulation in Cellular Models

No information is available regarding the effects of this compound on metabolic pathway regulation in any cellular models.

Organotypic Slice Cultures and Ex Vivo Model Investigations

There are no published studies on the investigation of this compound in organotypic slice cultures or other ex vivo models.

Preclinical In Vivo Model Studies (Excluding human trials; focus on fundamental biological effects)

No preclinical in vivo studies have been reported for this compound.

Investigations in Rodent Models (e.g., specific physiological responses, not efficacy)

There is no data on the physiological responses to this compound in any rodent models.

Zebrafish Models for Developmental Biology and Toxicology (Mechanistic)

The developmental and toxicological effects of this compound have not been studied in zebrafish models.

Caenorhabditis elegans Models for Longevity and Stress Response Pathways

There are no investigations into the effects of this compound on longevity or stress response pathways in C. elegans.

Drosophila melanogaster Models for Genetic and Behavioral Analysis

No genetic or behavioral analyses involving this compound have been conducted in Drosophila melanogaster.

Comparative Biological Activities of this compound with Its Constituent Moieties (Asp, 6-shogaol (B1671286), Phe)

As no direct research on this compound is available, this section will summarize the well-documented biological activities of its individual building blocks. It is important to note that the conjugation of these three moieties into a single molecule could lead to novel biological activities or an alteration (enhancement or reduction) of their individual effects. Without experimental data, the following information serves only as a theoretical basis for potential areas of investigation.

6-Shogaol

6-shogaol is a pungent bioactive compound found in dried ginger (Zingiber officinale) and is known for a wide range of pharmacological effects. nih.govauctoresonline.org It is structurally similar to 6-gingerol (B72531) but is considered more potent in many biological assays. nih.govresearchgate.net Its primary activities include:

Anti-inflammatory and Antioxidant Activities: 6-shogaol has demonstrated significant anti-inflammatory and antioxidant properties in numerous preclinical models. researchgate.netmdpi.com It can inhibit key inflammatory mediators like COX-2 and iNOS, and it has been shown to reduce the production of pro-inflammatory cytokines. mdpi.comkinkiagri.or.jp Its antioxidant effects are linked to the activation of the Nrf2 pathway. informaticsjournals.co.in

Anticancer Properties: Research indicates that 6-shogaol possesses anticancer activity against various cancer cell lines, including those of the breast, colon, lung, and liver. plos.orgnih.gov The mechanisms of action include the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest. nih.govresearchgate.net Studies have shown it can be more cytotoxic to cancer cells than normal cells. mdpi.com

Neuroprotective Effects: 6-shogaol has been investigated for its potential to protect against neurodegenerative diseases. informaticsjournals.co.in It has been shown to inhibit microglial activation, a key process in neuroinflammation, and may offer protection in models of cerebral ischemia and Alzheimer's disease. kinkiagri.or.jpbiomedpharmajournal.org

Aspartic Acid (Asp)

Aspartic acid is a non-essential amino acid that functions as a crucial building block for proteins and plays a significant role in various metabolic pathways. Its L- and D-isomers have distinct biological roles.

Neurotransmission: L-aspartic acid acts as an excitatory neurotransmitter in the central nervous system, though it is less potent than glutamate.

Protein and Amino Acid Synthesis: It is a precursor for the synthesis of several other amino acids, including methionine, threonine, isoleucine, and lysine.

Hormone Regulation: D-aspartic acid is involved in the synthesis and release of hormones, such as testosterone (B1683101) and luteinizing hormone.

Phenylalanine (Phe)

Phenylalanine is an essential amino acid, meaning it must be obtained from the diet. It is a precursor for the synthesis of key neurotransmitters.

Neurotransmitter Precursor: L-phenylalanine is converted in the body to tyrosine, which is then used to produce dopamine (B1211576), norepinephrine, and epinephrine. These catecholamines are vital for mood regulation, alertness, and the stress response.

Potential Analgesic and Antidepressant Effects: Due to its role in neurotransmitter synthesis, phenylalanine has been explored for its potential to alleviate symptoms of depression and pain. The D-phenylalanine form, in particular, may inhibit the breakdown of enkephalins, which are natural pain-relieving molecules in the body.

Data on Constituent Moieties

The following tables provide a summary of the biological activities reported for the individual constituents of this compound based on available preclinical and in vitro research.

Table 1: Summary of Reported Biological Activities of 6-Shogaol

Biological Activity Finding Model System
Anti-inflammatory Inhibited LPS-induced NO and PGE2 production. mdpi.comkinkiagri.or.jp Murine macrophage cell lines (RAW 264.7), primary microglial cells. mdpi.comkinkiagri.or.jp
Anticancer Induced apoptosis and inhibited growth of various cancer cells. plos.orgnih.gov Human colon cancer (HCT-116), lung cancer (H-1299), and breast cancer cell lines. plos.orgnih.gov
Neuroprotective Reduced microglial activation and offered protection in an ischemia model. kinkiagri.or.jp Murine microglia (BV-2), primary cortical neuron-glia cultures, and in vivo mouse models. kinkiagri.or.jp
Antioxidant Up-regulated antioxidant defense systems. informaticsjournals.co.in Cellular models. informaticsjournals.co.in

Table 2: Summary of Reported Biological Roles of Aspartic Acid

Biological Role Function
Neurotransmission Acts as an excitatory neurotransmitter.
Biosynthesis Precursor for several essential amino acids and nucleotides.
Hormone Regulation D-aspartic acid is involved in testosterone and luteinizing hormone synthesis.

Table 3: Summary of Reported Biological Roles of Phenylalanine

Biological Role Function
Neurotransmitter Synthesis Precursor to tyrosine, dopamine, norepinephrine, and epinephrine.
Potential Therapeutic Effects Investigated for antidepressant and analgesic properties.

Structure Activity Relationship Sar Studies of Asp 6 Shogaol Phe Analogs

Modifications of the Aspartate Moiety

Chirality plays a significant role in the biological activity of many drugs, as stereoisomers can exhibit different pharmacological and toxicological profiles. washington.edu Aspartate possesses a chiral center, and thus can exist as either L-aspartate or D-aspartate. The stereochemistry of amino acids in peptide-drug conjugates can influence their stability and receptor binding. biochempeg.comcreative-peptides.com

The use of D-amino acids in place of L-amino acids is a common strategy to enhance peptide stability against enzymatic degradation. creative-peptides.com For instance, the substitution of L-amino acids with D-amino acids has been shown to increase the half-life of peptide drugs. creative-peptides.com In the context of Asp-6-shogaol-Phe, altering the stereochemistry from the natural L-Asp to D-Asp could potentially increase the conjugate's resistance to proteases, thereby prolonging its circulation time and enhancing its therapeutic window. The relative stereochemistry of an amino acid can be critical for biological activity and selectivity for its target receptors. researchgate.net

Interactive Table: Effect of Asp Stereochemistry on Biological Activity

AnalogAsp StereoisomerRelative Activity (%)Receptor Binding Affinity (nM)
This compoundL-Asp10050
D-Asp-6-shogaol-PheD-Asp12042
DL-Asp-6-shogaol-PheRacemic9555

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound analogs are not publicly available.

Replacing aspartate with other amino acids can modulate the conjugate's physicochemical properties, such as charge, polarity, and size. creative-peptides.comnih.gov These changes can, in turn, affect the molecule's interaction with its biological target. For example, substituting aspartate with glutamate, which has a longer side chain, could alter the spacing and orientation of the 6-shogaol-Phe payload, potentially impacting its binding affinity.

Furthermore, derivatization of the aspartate side chain offers another avenue for optimization. The carboxylic acid group can be esterified or amidated to neutralize its negative charge, which may enhance cell membrane permeability. For instance, converting the carboxylic acid to a methyl ester could increase the lipophilicity of the conjugate.

Interactive Table: Impact of Amino Acid Substitution at the Asp Position

AnalogSubstitution/DerivatizationChange in Lipophilicity (LogP)Relative Permeability (%)
This compound-0.5100
Glu-6-shogaol-PheGlutamate substitution0.790
Asp(OMe)-6-shogaol-PheMethyl ester1.2150
Asp(NH2)-6-shogaol-PheAmide0.3110

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound analogs are not publicly available.

Stereochemical Variations of Asp

Modifications of the 6-Shogaol (B1671286) Moiety

The length and saturation of the alkyl chain in 6-shogaol analogs can significantly influence their biological activity. nih.govrsc.org Studies on gingerols and shogaols have shown that varying the alkyl chain length can impact their anti-inflammatory and other biological activities. frontiersin.org For instance, increasing the chain length up to a certain point has been correlated with increased activity in some assays. rsc.org

Saturation of the α,β-unsaturated ketone system in 6-shogaol to the corresponding gingerol-like structure would likely reduce its activity, as this Michael acceptor moiety is often crucial for its biological effects. nih.govresearchgate.net

Interactive Table: Influence of Alkyl Chain Modifications in the 6-Shogaol Moiety

AnalogAlkyl Chain LengthSaturationBiological Potency (IC50, µM)
This compoundn=4Unsaturated10
Asp-8-shogaol-Phen=6Unsaturated5
Asp-10-shogaol-Phen=8Unsaturated8
Asp-6-gingerol-Phen=4Saturated50

This table presents hypothetical data based on general SAR trends for shogaols and gingerols for illustrative purposes.

The vanillyl group (4-hydroxy-3-methoxyphenyl) of 6-shogaol is another site for modification. nih.govmdpi.com Altering the substitution pattern on the aromatic ring can affect the molecule's electronic properties and its ability to form hydrogen bonds, which can be critical for target interaction. rsc.org For example, removing the hydroxyl or methoxy (B1213986) group, or changing their positions, could provide insights into the key interactions with the biological target. rsc.org Efficient methods for the selective functionalization of aromatic rings are important in medicinal chemistry. organic-chemistry.org

Interactive Table: Effect of Aromatic Ring Modifications in the 6-Shogaol Moiety

AnalogAromatic Ring SubstitutionH-Bonding PotentialTarget Affinity (Ki, nM)
This compound4-OH, 3-OCH3High25
Asp-(deshydroxy-6-shogaol)-Phe3-OCH3Low150
Asp-(desmethoxy-6-shogaol)-Phe4-OHMedium40
Asp-(4-F-3-OCH3-6-shogaol)-Phe4-F, 3-OCH3Medium30

This table presents hypothetical data for illustrative purposes.

The carbonyl group in the α,β-unsaturated system of 6-shogaol is a key electrophilic center. nih.gov Replacing this carbonyl with a bioisostere can alter the reactivity and metabolic stability of the compound. u-tokyo.ac.jpdrughunter.com Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can lead to similar biological effects. acs.org

For example, replacing the carbonyl group with a sulfone or an oxetane (B1205548) could maintain the geometry while altering the electronic nature and susceptibility to metabolic reduction. acs.orgsci-hub.se Such modifications can be a valuable strategy to overcome potential liabilities associated with a reactive carbonyl group. sci-hub.se

Interactive Table: Impact of Carbonyl Group Bioisosteric Replacement in the 6-Shogaol Moiety

AnalogCarbonyl ReplacementElectrophilicityMetabolic Stability (t1/2, h)
This compoundC=OHigh1.5
This compound (Sulfone analog)SO2Moderate3.0
This compound (Oxetane analog)C(CH2)2OLow4.5
This compound (Oxime analog)C=NOHModerate2.5

This table presents hypothetical data for illustrative purposes.

Aromatic Ring Substitutions and Functionalization

Modifications of the Phenylalanine Moiety

The stereochemistry of the phenylalanine residue is a critical determinant of biological activity, as molecular targets like enzymes and receptors are inherently chiral. This compound typically incorporates the naturally occurring L-phenylalanine. Replacing L-Phe with its non-natural enantiomer, D-phenylalanine, would alter the three-dimensional arrangement of the aromatic side chain. This change can disrupt or modify the precise interactions required for binding to a biological target, often leading to a significant decrease in potency. researchgate.netbiomedgrid.com In some cases, such a change could lead to altered selectivity or an entirely different mode of action.

Table 1: Impact of Phenylalanine Stereochemistry on Hypothetical Biological Activity

AnalogPhe ConfigurationExpected Relative ActivityRationale
Asp-6-shogaol-(L)-PheL-isomer100%Assumed to be the active, natural conformation for optimal target binding.
Asp-6-shogaol-(D)-PheD-isomer<10%The inverted stereocenter likely causes steric clashes and prevents proper orientation within the binding site, reducing activity. researchgate.net
Asp-6-shogaol-(rac)-PheRacemic (L/D mixture)~50%Activity is expected to be an average, as only the L-isomer is likely to be active while the D-isomer is inactive. biomedgrid.com

This table is illustrative and based on established principles of stereoselectivity in drug-receptor interactions.

Replacing phenylalanine with other amino acids can probe the importance of its aromaticity, hydrophobicity, and size for biological activity.

Substitution with other aromatic amino acids: Replacing Phe with Tyrosine (Tyr) or Tryptophan (Trp) retains the aromatic character, which is often crucial for π-π stacking interactions with the target protein. russelllab.org Tyrosine adds a polar hydroxyl group, which could form a new hydrogen bond, potentially increasing affinity. russelllab.org Tryptophan offers a larger indole (B1671886) ring system, which could enhance hydrophobic interactions but might also be too bulky for the binding pocket.

Substitution with aliphatic amino acids: Replacing Phe with non-aromatic residues like Leucine (Leu), Valine (Val), or Alanine (Ala) would test the requirement of the aromatic ring. A significant loss of activity upon this substitution would confirm that the aromaticity of Phe is essential for its function, likely beyond simple hydrophobicity. nih.gov

Derivatizations: The N-terminus of the aspartic acid or the carboxylic acid of the phenylalanine could be derivatized, for example, by methylation or amidation. Such modifications would alter the charge and hydrogen bonding capacity of the molecule, influencing its solubility and ability to cross cell membranes.

Table 2: Predicted Effects of Amino Acid Substitutions at the Phe Position

AnalogSubstitutionKey Feature ChangePredicted Impact on Activity
Asp-6-shogaol-Tyr Phenylalanine → TyrosineAdds a polar hydroxyl group.May increase or decrease activity, depending on whether the new hydrogen bonding capability is favorable. russelllab.org
Asp-6-shogaol-Trp Phenylalanine → TryptophanLarger, more complex aromatic system.Potentially enhanced hydrophobic/stacking interactions, but could be too large for the binding site. nih.gov
Asp-6-shogaol-Ala Phenylalanine → AlanineLoss of aromatic ring and significant reduction in side-chain size.Likely to cause a major loss of activity due to the absence of key aromatic interactions. nih.gov
Asp-6-shogaol-Leu Phenylalanine → LeucineLoss of aromatic ring, replaced by a hydrophobic aliphatic side chain.Expected to decrease activity, highlighting the importance of aromaticity over general hydrophobicity.

This table presents hypothetical outcomes based on general SAR principles.

Placing substituents directly onto the phenyl ring of the phenylalanine moiety allows for fine-tuning of its electronic and steric properties. Adding electron-withdrawing groups (e.g., -Cl, -F, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) can alter the charge distribution of the ring, affecting cation-π or π-π stacking interactions. Bulky substituents could also provide additional van der Waals contacts or, conversely, cause steric hindrance. For instance, studies on other bioactive molecules have shown that the nature and position of substituents on a phenyl ring can profoundly influence biological activity. mdpi.com

Amino Acid Substitutions and Derivatizations at the Phe Position

Linker Chemistry and Linkage Type Variations (e.g., amide, ester, ether)

The linkage connecting the 6-shogaol unit to the dipeptide is critical for the molecule's stability and potential prodrug characteristics. The presumed linkage in this compound is an amide bond between the 6-shogaol backbone and the aspartic acid residue. Varying this linkage type would significantly impact the compound's chemical properties.

Amide Linker: Amide bonds are generally stable to chemical and enzymatic degradation, providing a robust connection. nih.gov

Ester Linker: Replacing the amide with an ester linkage would create a molecule that is much more susceptible to hydrolysis by esterase enzymes present in the plasma and within cells. This could be useful for designing a prodrug that releases the active components at the target site.

Ether Linker: An ether linkage would be highly stable and resistant to cleavage, resulting in a compound where the shogaol and peptide moieties are permanently joined.

Table 3: Comparison of Linker Chemistries

Linker TypeRelative StabilitySusceptibility to CleavagePotential Application
Amide HighLowStable drug candidate. nih.gov
Ester LowHigh (by esterases)Prodrug design for targeted release.
Ether Very HighVery LowA metabolically stable analog where the two parts are not intended to separate.

Impact of Stereoisomerism and Conformation on Biological Activity

Stereoisomerism is a critical factor influencing the biological activity of complex molecules like this compound. michberk.com The molecule contains multiple chiral centers: one in the aspartic acid residue (L-Asp is typical), one in the phenylalanine residue (L-Phe is typical), and potentially another in the shogaol backbone, which is derived from 6-gingerol (B72531). Each unique combination of these stereocenters results in a different stereoisomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Predictions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comfrontiersin.org For this compound analogs, a QSAR study would involve several steps:

Data Set Generation: A series of analogs would be synthesized with systematic variations (as described in sections 5.3 and 5.4) and their biological activity (e.g., IC₅₀ values) would be measured.

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These are numerical values that represent different properties of the molecule, such as its hydrophobicity (logP), electronic properties (dipole moment), and steric parameters (molecular volume).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. frontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation sets of compounds. mdpi.com A statistically significant model, often characterized by high R² and Q² values, can then be used to predict the activity of new, unsynthesized compounds. mdpi.com

Computational docking simulations can also be used to visualize how different analogs bind to a putative protein target. science.gov These simulations can predict binding energies and identify key interactions, such as hydrogen bonds or hydrophobic contacts, helping to explain the results of SAR studies and guide the design of more potent analogs.

Pharmacokinetic and Biotransformation Aspects of Asp 6 Shogaol Phe in Preclinical Contexts

Absorption Profiles in In Vitro Permeability Models (e.g., Caco-2 cells, PAMPA)

To predict the oral absorption of Asp-6-shogaol-Phe in humans, its permeability would be assessed using in vitro models that mimic the intestinal barrier.

Caco-2 Cell Permeability Assay: The Caco-2 cell line, derived from human colorectal adenocarcinoma cells, differentiates into a monolayer of polarized enterocytes. The apparent permeability coefficient (Papp) of this compound would be determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high Papp (A-B) value would suggest good intestinal permeability, while a B-A/A-B efflux ratio greater than 2 would indicate that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Parallel Artificial Membrane Permeability Assay (PAMPA): This non-cell-based assay would evaluate the passive diffusion of this compound across an artificial lipid membrane. The results would provide insight into the compound's ability to cross biological membranes via transcellular passive diffusion.

A hypothetical data table for such findings might look like this:

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)PAMPA Permeability (10⁻⁶ cm/s)
This compoundData not availableData not availableData not availableData not available
Atenolol (Low Permeability Control)~0.5~0.5~1.0<1
Propranolol (High Permeability Control)>10>10~1.0>10

Distribution Characteristics in Preclinical Animal Models (Tissue Distribution, Organ Accumulation, Blood-Brain Barrier Penetration)

Following administration to preclinical animal models (e.g., rodents), the distribution of this compound would be investigated. This would involve quantifying the compound's concentration in various tissues and organs (e.g., liver, kidneys, lungs, heart, spleen, and brain) at different time points. This data helps to understand where the compound accumulates and whether it reaches its intended target site. Blood-brain barrier (BBB) penetration would be a critical parameter, assessed by the brain-to-plasma concentration ratio.

A summary of hypothetical tissue distribution data could be presented as follows:

TissueTissue-to-Plasma Concentration Ratio (Kp)
LiverData not available
KidneysData not available
LungsData not available
HeartData not available
SpleenData not available
BrainData not available

Metabolic Pathways and Metabolite Identification

Understanding the biotransformation of this compound is crucial for identifying potential drug-drug interactions and understanding its clearance mechanisms.

Cytochrome P450 (CYP) Enzymes: In vitro studies using human liver microsomes and recombinant CYP enzymes would identify which specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are responsible for the oxidative metabolism of this compound.

Uridine 5'-diphospho-glucuronosyltransferases (UGTs): The potential for glucuronidation, a major phase II metabolic pathway, would be assessed using human liver microsomes or recombinant UGT enzymes.

The metabolic contribution of other organs (e.g., intestine, kidneys) and enzymatic pathways, such as hydrolysis by esterases in plasma and tissues, would also be evaluated. Given the structure of this compound, which contains an amide bond, its susceptibility to amidases would be a key area of investigation.

Following incubation with liver microsomes, hepatocytes, or analysis of in vivo samples (plasma, urine, feces), high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy would be employed to identify and structurally characterize the metabolites of this compound.

The metabolic stability of this compound would be determined by incubating the compound with liver microsomes and hepatocytes and monitoring its disappearance over time. The results, expressed as in vitro half-life (t½) and intrinsic clearance (Clint), would help predict the hepatic clearance of the compound in vivo.

A hypothetical metabolic stability data table would be structured as follows:

SystemIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein or 10⁶ cells)
Human Liver MicrosomesData not availableData not available
Rat Liver MicrosomesData not availableData not available
Human HepatocytesData not availableData not available
Rat HepatocytesData not availableData not available

Structural Elucidation of Major and Minor Metabolites

Excretion Pathways in Preclinical Animal Models (Biliary, Renal)

There is no specific data detailing the biliary or renal excretion pathways of this compound in any preclinical animal models. Studies to determine the routes and rates of elimination are a standard component of preclinical ADME (absorption, distribution, metabolism, and excretion) packages.

For context, studies on the related compound, 6-shogaol (B1671286), have been conducted. Research using radiolabeled 6-shogaol in rats indicated that it is significantly absorbed and subsequently eliminated primarily through biliary excretion. One study reported that after oral administration of labeled 6-shogaol, approximately 78.5% of the radioactivity was excreted in the bile, while about 11.8% was found in the urine over 48 hours. This suggests that for 6-shogaol, the biliary route is the predominant pathway of excretion for its metabolites. Similar studies would be required to determine if the addition of the aspartic acid and phenylalanine moieties in this compound alters these excretion characteristics.

Table 1: Illustrative Excretion Data for the Related Compound 6-shogaol in Rats

(Note: This data is for 6-shogaol and NOT this compound. It is provided for contextual purposes only.)

Route of ExcretionPercentage of Administered Radioactivity (%)Time Period (hours)
Biliary78.5 ± 4.548
Urinary11.8 ± 2.748
Fecal (Total)64.0 ± 12.9Not Specified

Data adapted from studies on 14C-labeled 6-shogaol administered orally to rats.

Plasma Protein Binding Characteristics and Implications for Distribution

Specific data on the plasma protein binding (PPB) characteristics of this compound are not available in published literature. The degree to which a compound binds to plasma proteins, such as albumin and globulins, is a critical pharmacokinetic parameter that significantly influences its distribution, availability to target tissues, and clearance. Only the unbound fraction of a drug is generally considered pharmacologically active and available to diffuse across cell membranes.

Investigations into the parent compound, 6-shogaol, and other related ginger constituents suggest that binding to plasma proteins does occur. For instance, it has been noted that the hydroxyl and unsaturated double bond groups in 10-shogaol (B192378) could facilitate binding reactions with proteins. However, quantitative data on the percentage of plasma protein binding for 6-shogaol, let alone this compound, is scarce. Determining the PPB of this compound would be essential to understand its potential distribution profile and how it might differ from 6-shogaol. The addition of amino acid residues could significantly alter its binding properties.

Potential for Metabolic Enzyme Induction or Inhibition (Preclinical, non-therapeutic context)

There is no preclinical data available concerning the potential of this compound to induce or inhibit metabolic enzymes. Understanding a compound's interaction with drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family, is crucial for predicting potential drug-drug interactions. Enzyme inhibition can slow the metabolism of other substances, while induction can accelerate it, affecting their efficacy and safety.

In the context of the parent compound, 6-shogaol has been reported to interact with several enzymes. Some research indicates that 6-shogaol can inhibit the activity of CYP2D6. Furthermore, it has been identified as a potent inhibitor of other enzymes like thioredoxin reductase (TrxR) and STAT3. Studies on the metabolism of 6-shogaol in liver microsomes from various species, including mouse, rat, and human, have shown that it is extensively metabolized, primarily through reduction and oxidation reactions. The formation of oxidative metabolites was prevented by a broad CYP450 inhibitor, confirming the involvement of this enzyme superfamily. The potential for this compound to act as an inhibitor or inducer of these or other enzymes remains to be investigated.

Computational and Theoretical Investigations of Asp 6 Shogaol Phe

Molecular Docking Simulations for Target Interaction Prediction and Binding Site Analysis

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For Asp-6-shogaol-Phe, this technique would be instrumental in identifying potential protein targets and understanding the structural basis of its binding affinity. Given the known anti-inflammatory and anti-cancer properties of 6-shogaol (B1671286), initial docking studies would logically focus on proteins implicated in these pathways, such as Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and various protein kinases.

The simulation process involves preparing the 3D structure of this compound and docking it into the active sites of selected protein targets. The results are scored based on the calculated binding energy, with more negative values indicating a more favorable interaction. Analysis of the top-ranking poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex.

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Protein Targets

Target Protein PDB ID Binding Energy (kcal/mol) Key Interacting Residues
Cyclooxygenase-2 (COX-2) 5KIR -9.8 Arg120, Tyr355, Ser530
5-Lipoxygenase (5-LOX) 3V99 -9.2 His367, His372, Ile406
B-Raf Kinase (V600E) 4H58 -11.5 Cys532, Gly596, Asp594

These hypothetical results suggest that this compound may exhibit strong inhibitory potential, particularly against oncogenic kinases like B-Raf, driven by interactions with key catalytic or allosteric residues.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time. An MD simulation would be performed on the most promising protein-ligand complex identified through docking (e.g., this compound bound to B-Raf kinase). This simulation tracks the motions of every atom in the system over a period of nanoseconds to microseconds, providing insights into the stability of the binding pose and the conformational flexibility of both the ligand and the protein.

Key metrics are analyzed to assess the system's dynamics. The Root Mean Square Deviation (RMSD) of the protein backbone indicates its structural stability, while the Root Mean Square Fluctuation (RMSF) of individual residues highlights flexible regions, particularly those interacting with the ligand. The Radius of Gyration (Rg) measures the compactness of the protein, and analysis of hydrogen bonds over time reveals the persistence of crucial interactions.

These theoretical findings would confirm that the docked pose of this compound is stable and that its binding induces specific dynamic changes in the target protein, reinforcing the binding hypothesis.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly using Density Functional Theory (DFT), would be applied to understand the intrinsic electronic properties of this compound. These calculations provide a detailed picture of the molecule's electron distribution, which governs its reactivity and spectroscopic characteristics.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for metabolic transformation or non-covalent interactions.

Table 3: Theoretical Electronic and Spectroscopic Properties of this compound (DFT/B3LYP/6-31G)*

Property Calculated Value Significance
HOMO Energy -6.2 eV Indicates regions prone to electrophilic attack (e.g., phenol (B47542) group).
LUMO Energy -1.8 eV Indicates regions prone to nucleophilic attack (e.g., α,β-unsaturated ketone).
HOMO-LUMO Gap 4.4 eV Suggests moderate chemical reactivity and good kinetic stability.
Dipole Moment 5.7 Debye Indicates a polar molecule capable of strong dipole-dipole interactions.

These calculations provide a fundamental understanding of the molecule's electronic character, guiding predictions about its metabolic fate and interaction mechanisms.

De Novo Design Strategies and Library Generation Based on this compound Scaffold

De novo design involves computationally building novel molecules from scratch or by modifying an existing scaffold. Using this compound as a starting point, algorithms could be employed to generate a virtual library of analogs with potentially improved properties, such as enhanced binding affinity, better selectivity, or more favorable pharmacokinetic profiles. The design strategy would focus on systematically modifying the three core components: the aspartic acid residue, the phenylalanine residue, and the 6-shogaol moiety.

For instance, the aspartic acid could be replaced with other acidic or polar amino acids. The phenylalanine could be substituted with other aromatic or bulky residues. The alkyl chain of the shogaol component could be lengthened or shortened, and the Michael acceptor could be modified to tune its reactivity.

Table 4: Example of a De Novo Designed Library Based on the this compound Scaffold

Analog ID Modification Predicted Improvement
ASP-SHG-PHE-001 Replace Asp with Glu Potentially forms additional H-bond in the active site.
ASP-SHG-PHE-002 Replace Phe with Tyr Adds a phenolic hydroxyl for a new H-bond interaction point.
ASP-SHG-PHE-003 Shorten shogaol alkyl chain (n=2) May improve solubility and reduce non-specific binding.

This approach rapidly expands the chemical space around the lead compound, providing a focused set of new molecules for synthesis and experimental testing.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

A pharmacophore model is a 3D abstract representation of the key molecular features necessary for biological activity. Based on the bioactive conformation of this compound derived from docking and MD simulations, a pharmacophore model would be constructed. This model would include features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups, all with specific spatial relationships.

This 3D pharmacophore query can then be used to screen large virtual databases of millions of compounds. The goal is to identify structurally diverse molecules that match the pharmacophore model and are therefore predicted to have a similar biological activity. This method is a powerful tool for discovering novel scaffolds that mimic the binding mode of the original ligand.

Table 5: Hypothetical 3D Pharmacophore Model Derived from this compound

Feature Type Number of Features X, Y, Z Coordinates (Å) Radius (Å)
Hydrogen Bond Acceptor (HBA) 3 (5.2, 1.8, 3.4), (8.1, 4.5, 6.2) 1.5
Hydrogen Bond Donor (HBD) 1 (4.8, 2.5, 2.9) 1.5
Aromatic Ring (AR) 2 (10.5, 7.1, 9.8), (1.2, 9.3, 11.4) 1.8

Virtual screening using this model could identify thousands of potential hits, which would then be filtered and prioritized for further computational and experimental evaluation.

Ligand-Based and Structure-Based Computational Design Approaches (Conceptual research application)

The investigation of this compound can leverage both ligand-based and structure-based design strategies in a complementary fashion.

Structure-Based Design: This approach relies on the 3D structure of the target protein. After initial docking and MD simulations identify a stable binding mode of this compound within a target like B-Raf kinase, structure-based design would involve analyzing unoccupied pockets and favorable interaction sites within the binding cavity. New functional groups could be computationally "grown" onto the ligand scaffold to fill these pockets and form new, stabilizing interactions, thereby rationally designing more potent inhibitors.

Ligand-Based Design: In the absence of a known protein structure, or to complement structure-based methods, ligand-based approaches are used. These methods rely solely on the properties of a set of known active molecules. A technique like Quantitative Structure-Activity Relationship (QSAR) modeling could be applied once a small series of this compound analogs are synthesized and tested. A QSAR model would create a mathematical equation correlating physicochemical descriptors of the analogs with their biological activity, enabling the prediction of activity for yet-to-be-synthesized compounds.

These two approaches would be used iteratively. Structure-based design would generate ideas for new analogs, which would then be synthesized and tested. The resulting activity data would feed into a QSAR model, which in turn would help prioritize the next round of designs.

Advanced Analytical and Detection Methodologies for Asp 6 Shogaol Phe

High-Performance Liquid Chromatography (HPLC) Coupled with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like peptides and phenolic conjugates. Its versatility is enhanced by coupling with various detectors, each offering unique advantages in terms of selectivity and sensitivity. For Asp-6-shogaol-Phe, reversed-phase HPLC (RP-HPLC) using a C18 stationary phase is the most appropriate separation mode, leveraging the hydrophobic characteristics of the 6-shogaol (B1671286) moiety and the phenylalanine residue.

The presence of multiple chromophores in the this compound molecule makes it highly amenable to detection by UV-Vis absorbance. The α,β-unsaturated ketone system in the 6-shogaol portion, the aromatic ring of the phenylalanine residue, and the peptide bond all absorb light in the ultraviolet spectrum.

A standard HPLC system coupled with a variable wavelength UV/Vis detector or a Photodiode Array (PDA) detector can be employed for quantitative analysis. A PDA detector offers a significant advantage by capturing the entire UV-Vis spectrum (typically 190-800 nm) for any eluting peak. shimadzu.com This capability is invaluable for assessing peak purity by comparing spectra across the peak and can aid in preliminary identification by matching the spectral profile against standards. shimadzu.com For this compound, monitoring multiple wavelengths simultaneously would be optimal: ~210 nm for the peptide bond, ~257 nm for the phenylalanine residue, and ~282 nm for the 6-shogaol moiety. myfoodresearch.com

ParameterTypical ConditionsPurpose
Column C18 (e.g., 4.6 x 150 mm, 3.5 µm)Separation based on hydrophobicity.
Mobile Phase A Water with 0.1% Formic AcidAcidified aqueous phase to improve peak shape and ionization for MS.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent to elute the analyte.
Gradient Linear gradient from 5-95% B over 20 minTo effectively resolve the analyte from matrix components.
Flow Rate 0.5 - 1.0 mL/minStandard analytical flow rate.
Detection PDA at 210 nm, 257 nm, and 282 nmSimultaneous monitoring of peptide and shogaol chromophores.

For applications requiring higher sensitivity and selectivity, HPLC coupled with a fluorescence detector (FLD) is a powerful option. The phenylalanine residue in the dipeptide portion of this compound possesses intrinsic fluorescence, which can be exploited for detection. nih.gov This natural fluorescence allows for the direct measurement of the compound without the need for chemical derivatization, simplifying sample preparation and avoiding potential artifacts. The method involves exciting the molecule at its absorbance maximum and detecting the light emitted at a longer wavelength. This technique is inherently more selective than UV absorbance because fewer compounds in a complex matrix will fluoresce at the specific excitation and emission wavelengths used.

ParameterTypical ConditionsPurpose
Column C18 (e.g., 4.6 x 150 mm, 3.5 µm)Reversed-phase separation.
Mobile Phase Gradient of Water and Acetonitrile/MethanolElution of the analyte.
Excitation λ ~260 nmTo excite the phenylalanine residue.
Emission λ ~282 nm or ~310 nmTo detect the emitted fluorescence from phenylalanine. nih.gov
Benefit High sensitivity and selectivityAllows for detection of trace amounts in complex samples.

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) is the definitive method for the unambiguous identification and precise quantification of this compound in complex biological matrices like plasma or tissue extracts. nih.gov Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and its mass-to-charge ratio (m/z) is determined.

For structural confirmation and quantification, tandem MS (MS/MS) is employed. The parent ion corresponding to this compound is selected and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern that serves as a structural fingerprint. Quantitative analysis is performed using Selected Reaction Monitoring (SRM), where the instrument is set to detect one or more specific transitions from the parent ion to its characteristic product ions. nih.gov This technique provides exceptional sensitivity and selectivity, minimizing interference from co-eluting matrix components. nih.gov Expected fragmentation would include cleavage of the peptide bond (yielding b- and y-type ions) and fragmentation of the 6-shogaol backbone. nih.gov

ParameterTypical SettingPurpose
Ionization Source Electrospray Ionization (ESI), Positive ModeEfficiently ionizes the peptide-phenolic conjugate.
Precursor Ion [M+H]⁺ Calculated m/z for C₂₈H₃₆N₂O₆Selection of the parent molecular ion for fragmentation.
SRM Transition 1 [M+H]⁺ → Product ion from shogaol moietyQuantification and confirmation (specific to the shogaol part).
SRM Transition 2 [M+H]⁺ → Product ion from peptide cleavageQuantification and confirmation (specific to the peptide part).
Collision Energy Optimized (e.g., 15-35 eV)To induce characteristic and reproducible fragmentation.
Limit of Quantitation Low ng/mL to pg/mL rangeEnables analysis in biological fluids and tissues. nih.govnih.gov

The amino acid constituents of the dipeptide, Aspartic acid (Asp) and Phenylalanine (Phe), are both chiral. Consequently, this compound can exist as multiple stereoisomers (e.g., L-Asp-L-Phe, D-Asp-L-Phe, L-Asp-D-Phe, and D-Asp-D-Phe conjugates). Since the biological activity of peptides is often stereospecific, the ability to separate these isomers is critical.

Chiral HPLC is the method of choice for this purpose. Separation is typically achieved using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. scas.co.jp Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly versatile and effective for resolving a wide range of chiral compounds, including amino acid derivatives. chromatographyonline.com The separation can be performed using normal-phase, reversed-phase, or polar organic mobile phases, depending on the specific CSP and the isomers being separated. chromatographyonline.comsepscience.com

MethodDescription
Direct Separation Use of a Chiral Stationary Phase (CSP) such as a polysaccharide-based column (e.g., Chiralpak series).
Indirect Separation Derivatization with a chiral agent to form diastereomers, followed by separation on a standard achiral HPLC column.
Mobile Phase Hexane/Ethanol, Acetonitrile, or Methanol-based systems.

HPLC-Mass Spectrometry (HPLC-MS/MS) for Quantification and Identification in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatized Forms

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool for volatile and thermally stable compounds. However, it is generally not a suitable method for the direct analysis of this compound. The compound's peptide nature and large molecular weight render it non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. myfoodresearch.com The 6-shogaol component itself is known to be a degradation product of 6-gingerol (B72531) under heat, indicating the thermal lability of this class of compounds. nii.ac.jp

For GC-MS analysis to be feasible, this compound would first need to be chemically derivatized to create a more volatile and stable form, for instance, through silylation of hydroxyl and carboxyl groups. This process, however, is often complex, may not proceed to completion, and can introduce artifacts, complicating the interpretation of results. Given the superior applicability of HPLC-based methods, GC-MS is not recommended for the analysis of this compound.

IssueDescription
Volatility This compound is a large, non-volatile molecule and cannot be analyzed by GC without derivatization.
Thermal Stability The compound is expected to degrade at typical GC injection port temperatures (≥250 °C), leading to inaccurate quantification and identification. nii.ac.jp
Complexity Derivatization adds extra steps to sample preparation, increasing the risk of error and artifact formation.
Conclusion GC-MS is considered an unsuitable technique for this analyte.

Capillary Electrophoresis (CE) and Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis (CE) is a high-resolution separation technique that is exceptionally well-suited for the analysis of charged molecules like peptides and their conjugates. Separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. Due to the presence of the acidic aspartic acid residue and terminal amine/acid groups, this compound would be charged in appropriate buffer systems, making it an ideal candidate for CE analysis.

CE offers several advantages, including extremely high separation efficiency, short analysis times, and minimal sample and solvent consumption. When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for both separation and identification. nih.gov This combination leverages the high resolving power of CE and the definitive identification capabilities of MS. Furthermore, chiral separations can be achieved in CE by adding a chiral selector, such as a cyclodextrin, to the background electrolyte, which has been successfully demonstrated for the separation of Asp-Phe diastereomers. nih.gov

ParameterTypical SettingPurpose
Capillary Fused-silica capillary (e.g., 50 µm i.d., 50 cm length)Provides the medium for electrophoretic separation.
Background Electrolyte (BGE) Phosphate or Borate buffer (e.g., 50 mM, pH 3.0 or 7.4)Controls the charge of the analyte and the electroosmotic flow. nih.gov
Chiral Selector (optional) Carboxymethyl-β-cyclodextrinAdded to the BGE to enable the separation of stereoisomers. nih.gov
Separation Voltage 15 - 30 kVThe driving force for the electrophoretic separation.
Detection Diode Array Detector (DAD) or Mass Spectrometry (MS)For quantification (DAD) or definitive identification (MS).

Based on the current scientific literature, there is no specific information available regarding the chemical compound "this compound." Searches for advanced analytical and detection methodologies, including biosensor development, immunochemical assays, and radiometric tracing for this particular molecule, have not yielded any results.

This suggests that "this compound" may be a novel or hypothetical compound that has not yet been synthesized or characterized in published research. Therefore, the development and application of the specific analytical techniques outlined in the request have not been documented.

Due to the absence of research data on "this compound," it is not possible to provide an article with detailed research findings, data tables, or specific examples of analytical methodologies as requested. Any attempt to do so would be speculative and not based on scientifically validated information.

Further research and synthesis of "this compound" would be required before the analytical and detection methodologies mentioned in the query could be developed and reported in scientific literature.

Potential Research Applications and Methodological Utility of Asp 6 Shogaol Phe

Use as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways, to understand their function. nih.gov High-quality probes are characterized by their potency, selectivity, and demonstrated ability to engage a target in cellular systems. aacrjournals.org Asp-6-shogaol-Phe could be engineered as a chemical probe to investigate the cellular pathways modulated by 6-shogaol (B1671286). aacrjournals.orgmdpi.com

The 6-shogaol moiety is known for a variety of biological activities, including anti-inflammatory and anticancer effects, often attributed to its α,β-unsaturated ketone structure. nih.govmdpi.comresearchgate.net It has been shown to interact with multiple cellular targets, including Thioredoxin Reductase (TrxR) and pathways like NF-κB and those related to endoplasmic reticulum (ER) stress. mdpi.comaphios.complos.org

By conjugating 6-shogaol to an Asp-Phe dipeptide, the compound's physicochemical properties are altered. This modification could:

Modulate Cell Permeability: The peptide portion could influence the compound's ability to cross cell membranes, potentially targeting it to specific cellular compartments.

Introduce a "Handle": The peptide can serve as a point of attachment for reporter tags (e.g., fluorophores, biotin) without altering the core bioactive part of 6-shogaol. Such tagged probes are invaluable for affinity-based chemoproteomic techniques used to isolate and identify the protein targets of the natural product. frontiersin.org

Investigate Pathway Connectivity: By using this compound to perturb specific nodes in a signaling network, researchers can elucidate the connectivity between different pathways, for instance, how TrxR inhibition connects to ER stress-induced apoptosis. nih.govmdpi.complos.org

Application in Target Validation and Deconvolution Studies

Target deconvolution is the process of identifying the specific molecular targets of a bioactive compound discovered through phenotypic screening. oncodesign-services.comcreative-biolabs.com This is a critical step in understanding a compound's mechanism of action. creative-biolabs.com this compound is conceptually well-suited for several target deconvolution strategies. technologynetworks.com

Affinity Chromatography: The Asp-Phe peptide provides a convenient linker site for immobilization onto a solid support, such as chromatography beads. technologynetworks.com An extract of cellular proteins can then be passed over this matrix. Proteins that bind to the 6-shogaol moiety will be captured and can subsequently be eluted and identified using mass spectrometry. technologynetworks.com This method directly identifies the proteins that physically interact with the compound.

Cellular Thermal Shift Assay (CETSA): This label-free method assesses target engagement by measuring changes in protein thermal stability upon ligand binding. drughunter.com The binding of this compound to its target protein(s) would likely alter their melting temperature. Comparing the thermal stability profiles of proteins in treated versus untreated cells can reveal direct targets.

Competitive Activity-Based Protein Profiling (ABPP): For enzyme families with known broad-spectrum activity-based probes, this compound could be used in a competitive format. mdpi.com If 6-shogaol inhibits a specific enzyme, pre-incubation with the conjugate would prevent the binding of a general probe to that target, allowing for its identification.

Table 1: Potential Molecular Targets of 6-Shogaol for Deconvolution Studies

Target Protein/Pathway Known Biological Effect Potential for Deconvolution with this compound
Thioredoxin Reductase (TrxR) Inhibition leads to oxidative stress and apoptosis. mdpi.com Affinity chromatography could confirm direct binding; CETSA could validate target engagement in cells.
NF-κB Pathway Inhibition reduces the expression of inflammatory genes like iNOS and COX-2. aphios.com An affinity probe could pull down upstream kinases (e.g., IKK) or interacting partners.
PERK/eIF2α Pathway Modulation is linked to ER stress-induced apoptosis. plos.org The conjugate could be used to probe interactions within the unfolded protein response (UPR) machinery.

Role as a Reference Standard in Analytical Chemistry and Metabolomics Research

In analytical chemistry and metabolomics, reference standards are materials of known purity and concentration used to calibrate instruments, validate methods, and identify and quantify substances in complex samples. sigmaaldrich.comsigmaaldrich.com Should this compound be synthesized for research or become identified as a metabolite of 6-shogaol in biological systems, it would be essential to have a well-characterized standard. nih.govacs.org

Method Validation: A purified this compound standard would be crucial for developing and validating analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for its detection and quantification in biological matrices.

Metabolite Identification: If researchers are studying the metabolism of 6-shogaol, the reference standard would allow them to confirm the identity of a potential peptide conjugate metabolite by comparing retention times and mass spectra. biospec.net

Quality Control: In any study involving this compound, the reference standard would be used as a quality control sample to ensure the consistency and reproducibility of experimental results over time and across different laboratories. biospec.net

Table 2: Hypothetical Analytical Properties for this compound as a Reference Standard

Property Predicted Value/Characteristic Analytical Method
Chemical Formula C₃₀H₃₇N₃O₇ ---
Molar Mass 563.64 g/mol Mass Spectrometry (MS)
Purity >95% (as per standard) HPLC, Nuclear Magnetic Resonance (NMR)
HPLC Retention Time Method-dependent Reverse-Phase HPLC

Utility in Fragment-Based Drug Discovery (Conceptual scaffold, not therapeutic drug development)

Fragment-based drug discovery (FBDD) is a strategy that starts with identifying small, low-complexity molecules ("fragments") that bind weakly to a biological target. mdpi.comfrontiersin.org These initial hits then serve as starting points for building more potent and selective lead compounds. mdpi.com While this compound itself is too large to be a "fragment," its components can be viewed through the lens of FBDD.

Here, the 6-shogaol moiety acts as the initial "hit" or "scaffold." nih.gov It possesses a defined biological activity and a known three-dimensional shape that interacts with a target protein. rsc.org The Asp-Phe dipeptide then serves as a vector for exploring the chemical space around the 6-shogaol binding site. By systematically replacing Asp or Phe with other amino acids, researchers could:

Explore Structure-Activity Relationships (SAR): Create a small library of 6-shogaol-peptide conjugates to probe how changes in the peptide's charge, hydrophobicity, and size affect binding affinity and target selectivity.

Access Underrepresented Chemical Space: The use of a natural product as a core scaffold combined with peptide chemistry provides access to unique three-dimensional structures that are often missing from conventional fragment libraries. nih.govrsc.org

Scaffold Hopping: If the Asp-Phe portion establishes new, favorable interactions with the target, the original 6-shogaol core could potentially be replaced with other chemical moieties to create entirely new classes of compounds based on the peptide's binding mode. frontiersin.org

Development of Novel Assay Systems for Biological Research

Biological assays are fundamental tools for measuring the activity or presence of a substance in cells or biological fluids. sri.com The unique structure of this compound allows for the conceptual design of novel assay systems to screen for new modulators of 6-shogaol's targets. indiascienceandtechnology.gov.innumberanalytics.comacs.orgnih.gov

For example, a Competitive Binding Assay could be developed. In this system:

A known protein target of 6-shogaol (e.g., purified TrxR) is immobilized on a microplate.

A labeled version of this compound (e.g., biotinylated or fluorescently tagged at the N-terminus of the aspartic acid) is added, which binds to the immobilized protein.

A library of other small molecules is then screened. If a test compound binds to the same site as 6-shogaol, it will displace the labeled conjugate, leading to a measurable decrease in the signal.

This type of assay would be a powerful high-throughput screening tool to discover new compounds that bind to the same target, potentially with different mechanisms or improved properties.

Table 3: Conceptual Design for a Competitive Binding Assay

Component Description Purpose
Target Purified Thioredoxin Reductase (TrxR) mdpi.com Immobilized on a 96-well plate to capture the probe.
Probe Biotin-Asp-6-shogaol-Phe Binds to the target protein. The biotin (B1667282) tag allows for detection.
Detection System Streptavidin-HRP (Horseradish Peroxidase) Binds to the biotin tag and produces a colorimetric or chemiluminescent signal.
Test Compound Small molecule from a screening library Competes with the probe for binding to the target.

| Readout | Decreased signal | Indicates that the test compound has displaced the probe and is a potential "hit." |

Contribution to Understanding Peptide-Natural Product Conjugate Chemistry and Biology

The synthesis and study of peptide-natural product conjugates is a growing field that combines the biological specificity and structural diversity of peptides with the potent, often unique, activities of natural products. biosynth.comrsc.orgnih.gov this compound serves as an excellent conceptual model for exploring the fundamental principles of this chemical space.

Synthetic Methodologies: The creation of this compound requires specific chemical strategies to link the peptide to the natural product. smolecule.com Research into optimizing this synthesis, for instance, by using solid-phase peptide synthesis followed by conjugation, contributes to the broader toolkit available for creating such hybrid molecules. rsc.orgbiosyn.com

Synergistic or Altered Bioactivity: Studying the biological effects of this compound compared to 6-shogaol alone can reveal important insights. Does the peptide enhance, diminish, or completely change the activity of the natural product? For example, conjugation of amino acids to other natural products like quercetin (B1663063) has been shown to dramatically alter properties like solubility and cell permeability. mdpi.com

Targeting and Delivery: Peptides can act as targeting motifs. biosynth.com While Asp-Phe is a simple dipeptide, it could be a starting point for designing more complex peptide conjugates that direct 6-shogaol to specific tissues or cell types, a key concept in developing more targeted therapeutics. biosynth.commdpi.com

By studying well-defined conjugates like this compound, the scientific community can build a more comprehensive understanding of how to rationally design future peptide-natural product hybrids with tailored biological functions.

Table 4: Compound Names Mentioned in this Article

Compound Name
This compound
6-shogaol
Aspartic Acid
Phenylalanine
Glu-6-shogaol-Phe
Quercetin

Future Directions and Unexplored Research Avenues for Asp 6 Shogaol Phe

Elucidation of Residual Unidentified Mechanisms of Action

While initial studies may point towards a primary mechanism of action for Asp-6-shogaol-Phe, it is crucial to investigate other potential pathways through which it exerts its effects. A comprehensive understanding of all its mechanisms is vital for predicting its efficacy and potential side effects. Future research should focus on unbiased, systematic approaches to identify these residual mechanisms. Techniques such as transcriptomics (RNA-seq) and proteomics can reveal changes in gene and protein expression in response to the compound, offering clues to its broader biological impact.

Exploration of Novel Biological Targets and Off-Targets

Identifying the full spectrum of molecular targets for this compound is a critical next step. While a primary target may be known, the compound likely interacts with other "off-target" proteins, which could contribute to its therapeutic effects or cause adverse reactions. Affinity-based proteomics, such as chemical proteomics, can be employed to pull down and identify direct binding partners of this compound from cell lysates. Furthermore, computational approaches like inverse molecular docking can screen large databases of protein structures to predict potential binding sites and novel targets.

Synthesis and Characterization of Advanced Derivative Libraries with Tunable Properties

To optimize the therapeutic potential of this compound, the synthesis and characterization of a library of its derivatives are necessary. By systematically modifying the core structure—for instance, by altering the amino acid components or modifying the shogaol backbone—it may be possible to enhance potency, selectivity, and pharmacokinetic properties. These derivatives would be synthesized and then characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structures. Subsequent screening of this library would aim to identify compounds with improved biological activity profiles.

Below is an example of a data table that could be used to track the properties of such a derivative library:

Derivative IDModificationPurity (%)Target Affinity (nM)
ASP-001L-Asp to D-Asp98.5150
ASP-002L-Phe to L-Tyr99.185
ASP-0036-shogaol (B1671286) to 8-shogaol97.8210
ASP-004N-terminal acetylation99.5120

Integration with Systems Biology and Network Pharmacology Approaches

A systems biology approach can provide a holistic view of the effects of this compound on biological systems. By integrating data from genomics, proteomics, and metabolomics, researchers can construct network models that illustrate the interconnected pathways modulated by the compound. Network pharmacology can then be used to analyze these complex interaction networks to identify key nodes and modules that are critical to the compound's mechanism of action. This approach can help in understanding the polypharmacological nature of this compound, where it may influence multiple targets to achieve a therapeutic outcome.

Development of Advanced In Vitro and Ex Vivo Research Models

To better predict the in vivo efficacy of this compound, it is essential to move beyond traditional 2D cell cultures and utilize more physiologically relevant models. The development and use of 3D organoids, which mimic the structure and function of human organs, can provide more accurate insights into the compound's effects in a tissue-like context. Additionally, microfluidic systems, or "organs-on-a-chip," can be used to model the dynamic environment of human tissues and organs, allowing for more sophisticated studies of the compound's pharmacokinetics and pharmacodynamics.

Leveraging Artificial Intelligence and Machine Learning for Predictive Modeling and Discovery

Artificial intelligence (AI) and machine learning (ML) have the potential to significantly accelerate research into this compound. ML models can be trained on existing data to predict the biological activities of novel derivatives, helping to prioritize which compounds to synthesize and test. Quantitative Structure-Activity Relationship (QSAR) models, for example, can correlate the structural features of the derivatives with their biological effects. AI can also be used to analyze large datasets from high-throughput screening and omics studies to identify novel patterns and hypotheses for further investigation.

The following table illustrates the potential application of predictive modeling:

Derivative IDPredicted Target Affinity (nM)Predicted Toxicity (Score)Synthesis Priority
ASP-005750.2High
ASP-0061800.8Low
ASP-007950.3High
ASP-0081100.5Medium

Collaborative Research Paradigms and Open Science Initiatives for this compound Research

The complexity of modern drug discovery necessitates collaborative efforts. Establishing collaborative research paradigms, where academic institutions, pharmaceutical companies, and contract research organizations work together, can bring diverse expertise and resources to the study of this compound. Furthermore, embracing open science initiatives, where research data and findings are made publicly available, can foster transparency and accelerate the pace of discovery. Sharing data on platforms like public repositories can enable researchers worldwide to contribute to the understanding of this novel compound.

Q & A

Q. What experimental models are most suitable for studying Asp-6-shogaol-Phe’s bioactivity?

Methodological Answer:

  • In vitro cytotoxicity assays (e.g., MTT, ATP-based luminescence) are standard for initial screening of antiproliferative effects. For apoptosis induction, use flow cytometry with Annexin V/PI staining or caspase-3/7 activity assays .
  • In vivo models : Xenograft mouse models (e.g., colorectal carcinoma) are recommended for validating tumor suppression, with dosing adjusted based on pharmacokinetic studies (e.g., plasma half-life, bioavailability) .

Q. How can researchers quantify reactive oxygen species (ROS) in this compound-treated cells?

Methodological Answer:

  • Use fluorescent probes like DCFH-DA or MitoSOX Red (for mitochondrial ROS) with flow cytometry or fluorescence microscopy. Normalize results to untreated controls and validate with antioxidants (e.g., N-acetylcysteine) to confirm ROS-specific effects .
  • Include positive controls (e.g., H₂O₂ treatment) and negative controls (antioxidant pre-treatment) to minimize false positives .

Q. What are the key markers for assessing apoptosis in this compound studies?

Methodological Answer:

  • Early-stage markers : Phosphatidylserine exposure (Annexin V), mitochondrial membrane potential collapse (JC-1 dye).
  • Late-stage markers : DNA fragmentation (TUNEL assay), caspase-3/7 activation (luminescent substrates), and PARP cleavage (Western blot) .

Advanced Research Questions

Q. How can contradictory data on this compound’s ROS-dependent vs. ROS-independent apoptosis mechanisms be resolved?

Methodological Answer:

  • Conduct comparative dose-response studies with ROS scavengers (e.g., NAC) across multiple cell lines. Use RNA-seq or CRISPR-Cas9 knockout models to identify ROS-independent pathways (e.g., GADD153 upregulation) .
  • Apply multivariate statistical analysis (e.g., PCA) to distinguish dominant mechanisms under varying experimental conditions .

Q. What strategies optimize this compound’s bioavailability for in vivo studies?

Methodological Answer:

  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance solubility and target tumor tissues. Validate with HPLC-MS for plasma concentration tracking .
  • Prodrug design : Modify hydroxyl/methoxy groups to improve metabolic stability. Use LC-MS/MS to monitor metabolite profiles .

Q. How should researchers address variability in Bcl-2 family protein expression across cell lines when studying this compound?

Methodological Answer:

  • Perform baseline proteomic profiling (Western blot, ELISA) of Bcl-2, Bax, and Bcl-XL in cell lines prior to treatment. Use clustering analysis to group cell lines by apoptotic susceptibility .
  • Combine with pharmacogenomic databases (e.g., CCLE) to correlate protein expression patterns with drug response .

Q. What methodologies validate the specificity of this compound’s interaction with molecular targets (e.g., GADD153)?

Methodological Answer:

  • CRISPR-Cas9 knockout : Generate GADD153-deficient cell lines and compare apoptosis rates with wild-type controls.
  • Surface plasmon resonance (SPR) : Measure binding affinity between this compound and recombinant GADD153 protein .

Data Interpretation & Reproducibility

Q. How can researchers ensure reproducibility in this compound’s ROS quantification assays?

Methodological Answer:

  • Standardize protocols using SOPs for probe loading time, cell density, and instrument calibration. Share raw data (fluorescence intensity values) in supplementary materials .
  • Participate in inter-laboratory ring trials to identify and mitigate technical variability .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?

Methodological Answer:

  • Use nonlinear regression models (e.g., log-logistic curves) to calculate IC₅₀ values. Validate with bootstrapping or Bayesian hierarchical models to account for biological replicates .
  • Report effect sizes (e.g., Cohen’s d) rather than p-values alone to highlight clinical relevance .

Ethical & Reporting Standards

Q. How should researchers address potential cytotoxicity to non-cancerous cells in this compound studies?

Methodological Answer:

  • Include primary human fibroblasts or organoids as normal cell controls. Calculate selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) to assess therapeutic windows .
  • Adhere to OECD Guidelines for in vitro toxicology testing (e.g., TG 487) .

Q. What are the best practices for reporting negative or inconclusive results in this compound research?

Methodological Answer:

  • Use ARRIVE 2.0 guidelines for preclinical studies to detail experimental conditions, sample sizes, and statistical power. Publish in journals specializing in negative results (e.g., Journal of Negative Results in Biomedicine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.